(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide
Description
(E)-N-(4-Methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide is a synthetic acrylamide derivative featuring a conjugated enamide backbone. Its structure includes:
- A phenyl ring at the C2 position, contributing to steric bulk and aromatic stacking.
- A 2-thienyl moiety at the C3 position, introducing heteroaromaticity and electronic diversity.
The (E)-stereochemistry of the propenamide moiety is critical for molecular rigidity and receptor binding.
Properties
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-2-phenyl-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-24-18-11-9-16(10-12-18)15-22-21(23)20(14-19-8-5-13-25-19)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,22,23)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWCIGQJZHRNB-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzylamine, 2-thiophenecarboxaldehyde, and cinnamic acid.
Condensation Reaction: The 4-methoxybenzylamine is reacted with 2-thiophenecarboxaldehyde in the presence of an acid catalyst to form an imine intermediate.
Amidation: The imine intermediate is then reacted with cinnamic acid under basic conditions to form the final product, (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
Scientific Research Applications
(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Notes:
Biological Activity
(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide typically involves:
- Starting Materials : 4-methoxybenzylamine, 2-thiophenecarboxaldehyde, and cinnamic acid.
- Condensation Reaction : The reaction of 4-methoxybenzylamine with 2-thiophenecarboxaldehyde in the presence of an acid catalyst forms an imine intermediate.
- Amidation : The imine is then reacted with cinnamic acid under basic conditions to yield the final product.
Anticancer Properties
Research indicates that (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by targeting specific molecular pathways involved in cell cycle regulation and apoptosis.
- Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest at the G(2)/M phase, similar to other known antitubulin agents . This mechanism is critical in cancer therapy as it disrupts the mitotic process in rapidly dividing cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest it may exhibit activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-furyl)-2-propenamide | Furan ring instead of thiophene | Moderate anticancer activity |
| (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-pyridyl)-2-propenamide | Pyridine ring instead of thiophene | Lower antimicrobial activity |
The presence of the thiophene ring in (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide imparts distinct electronic and steric properties that enhance its biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the compound's potential as a therapeutic agent:
-
Study on Melanoma Cells : A study demonstrated that compounds similar to (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide exhibited selective cytotoxicity against melanoma cells, indicating potential for targeted cancer therapies .
- Findings : The compound induced cell cycle arrest and decreased melanin levels in melanoma cells, suggesting a dual role in both cytotoxicity and modulation of pigmentation.
- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that derivatives of this compound could effectively inhibit bacterial growth, showing promise for treating infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
